![molecular formula C19H30O B1197205 5alpha-Androstan-17-one CAS No. 963-74-6](/img/structure/B1197205.png)
5alpha-Androstan-17-one
Overview
Description
5alpha-Androstan-17-one, known scientifically for its role in the metabolism and synthesis of androgen and estrogen hormones in humans, is a critical component in understanding the modulation of steroid hormone actions. Studies like Handa et al. (2008) highlight the importance of androgen metabolites in mediating biological processes, emphasizing the role of 5alpha-Androstan-17-one in stress response and neural protection through estrogen receptors (Handa et al., 2008).
Synthesis Analysis
The synthesis of 5alpha-Androstan-17-one involves complex biochemical pathways that include its role as a metabolite in the conversion processes of dihydrotestosterone. Levina (2010) discusses the synthesis of structurally related compounds and their impact on biochemical pathways, pointing towards the intricate synthesis mechanisms of androgen-related steroids (Levina, 2010).
Molecular Structure Analysis
The molecular structure of 5alpha-Androstan-17-one is foundational to understanding its function and interaction with biological receptors. The specificity of its interaction with estrogen receptors over androgen receptors is a key area of study, underlining the significance of its structure in biological processes.
Chemical Reactions and Properties
Chemical reactions involving 5alpha-Androstan-17-one are crucial for the synthesis of various steroids and for the modulation of hormone activities. The enzyme activities, such as those catalyzed by aromatase, and the conversion of 5alpha-Androstan-17-one into other metabolites, play significant roles in steroid biology and the treatment of hormone-dependent conditions (Levina, 2010).
Scientific Research Applications
Obesity Control : 5alpha-Androstan-17-one has been found to prevent obesity in mice without suppressing appetite or showing detectable toxicity. It mainly reduces the accumulation of triacylglycerol, suggesting a potential application in weight management (Yen, Allan, Pearson, & Acton, 1978).
Metabolism and Binding in Male Rats : Studies have investigated the binding and metabolism of various forms of 5alpha-Androstan in male rat tissues, providing insights into its biological roles and potential therapeutic applications (Krieg, Horst, & Sterba, 1975).
Anxiolytic-Like Effects : Research has explored the anxiolytic-like effects of testosterone and its metabolites, including 5alpha-Androstan-17-one, in animal models, indicating a potential role in anxiety management (Fernández‐Guasti & Martínez-Mota, 2005).
Metabolic Studies in Rabbits : The metabolism of 5alpha-Androstan-3-one in rabbits has been studied, contributing to the understanding of its role in steroid metabolism and potential therapeutic applications (Templeton & Kim, 1975).
Effects on Hormone Release : Its impact on the release of luteinizing hormone in rats has been studied, indicating a potential role in reproductive health (Eckstein, Yehud, Shani, & Goldhaber, 1976).
Influence on Prostate Health : Research has been conducted on its influence on prostate health and response to hormones in rats, which could be significant for understanding and treating prostate conditions (Lesser & Bruchovsky, 1974).
Receptor Protein Binding Properties : The study of receptor protein binding properties of 5alpha-Androstan-17-one derivatives in rats has implications for understanding its interaction with androgen receptors and potential therapeutic uses (Skinner, Pozderac, Counsell, Hsu, & Weinhold, 1977).
Metabolism in Horses : Metabolic studies of mesterolone, a derivative of 5alpha-Androstan-17-one, in horses have been conducted, providing insights into its potential use and detection in equine sports (Ho, Leung, Leung, Wan, Wong, Xu, & Yeung, 2007).
Modulation of Estrogen Receptor-Mediated Gene Transcription : 5alpha-Androstan-3beta, 17beta-diol, a metabolite of 5alpha-Androstan-17-one, has been shown to modulate estrogen receptor-beta1-mediated gene transcription in neuronal cells, suggesting neuroactive potential (Pak, Chung, Lund, Hinds, Clay, & Handa, 2005).
properties
IUPAC Name |
(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13-,14+,15+,16+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDYCULVYZDESB-HKQXQEGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315767 | |
Record name | 5α-Androstan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5alpha-Androstan-17-one | |
CAS RN |
963-74-6 | |
Record name | 5α-Androstan-17-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=963-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Androstan-17-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5.alpha.-Androstan-17-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5α-Androstan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5α-androstan-17-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.288 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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